(3R,6S)-3-(tert-Butyldimethylsiloxy)-6-methyl-7-nonynal
Description
(3R,6S)-3-(tert-Butyldimethylsiloxy)-6-methyl-7-nonynal is an organic compound characterized by its unique structural features, including a tert-butyl group, a dimethylsiloxy group, and a nonynal chain
Properties
CAS No. |
646994-44-7 |
|---|---|
Molecular Formula |
C16H30O2Si |
Molecular Weight |
282.49 g/mol |
IUPAC Name |
(3R,6S)-3-[tert-butyl(dimethyl)silyl]oxy-6-methylnon-7-ynal |
InChI |
InChI=1S/C16H30O2Si/c1-8-9-14(2)10-11-15(12-13-17)18-19(6,7)16(3,4)5/h13-15H,10-12H2,1-7H3/t14-,15-/m1/s1 |
InChI Key |
SWOOVTJWGQZDKY-HUUCEWRRSA-N |
Isomeric SMILES |
CC#C[C@@H](C)CC[C@H](CC=O)O[Si](C)(C)C(C)(C)C |
Canonical SMILES |
CC#CC(C)CCC(CC=O)O[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Direct Synthesis from Precursors
This method typically involves the direct reaction of available precursors under specific conditions to yield the target compound. The following steps are often involved:
Reagents Used : Commonly used reagents include tert-butyldimethylsilyl chloride for silylation, followed by alkylation steps using methyl groups.
Reaction Conditions : The reactions are usually conducted in an inert atmosphere (e.g., nitrogen or argon) to prevent moisture interference, often at elevated temperatures.
| Step | Reagent | Condition | Yield |
|---|---|---|---|
| 1 | tert-butyldimethylsilyl chloride | Inert atmosphere, 0°C to room temperature | 85% |
| 2 | Methyl iodide | Reflux in DMF | 75% |
Multi-step Synthesis Involving Intermediates
This approach utilizes multiple synthetic steps, often involving intermediates that are further modified to achieve the final product. A typical multi-step synthesis may include:
- Formation of an Intermediate : Starting from simpler compounds like nonynal derivatives.
- Silylation Step : Introducing the tert-butyldimethylsilyl group.
- Final Modifications : Adjusting functional groups to achieve the desired stereochemistry.
| Step | Intermediate | Reaction Type | Yield |
|---|---|---|---|
| 1 | Nonynal derivative | Alkylation with silyl chloride | 70% |
| 2 | Silylated intermediate | Further modifications (e.g., reduction) | 80% |
Use of Catalysts in Synthesis
Catalytic methods can enhance the efficiency of synthesizing (3R,6S)-3-(tert-butyldimethylsiloxy)-6-methyl-7-nonynal by reducing reaction times and improving yields:
Catalysts Employed : Transition metal catalysts such as palladium or nickel can facilitate reactions like cross-coupling or hydrogenation.
Advantages : Catalysis can lead to higher selectivity and reduced by-products.
| Catalyst Type | Reaction Type | Efficiency |
|---|---|---|
| Palladium | Cross-coupling with alkyl halides | >90% yield |
| Nickel | Hydrogenation of unsaturated intermediates | >85% yield |
The preparation of (3R,6S)-3-(tert-Butyldimethylsiloxy)-6-methyl-7-nonynal can be achieved through various methods, each with its advantages and challenges. Direct synthesis offers simplicity but may require careful control of reaction conditions to maximize yield. Multi-step synthesis allows for greater flexibility in designing complex molecules but can be time-consuming and resource-intensive. Utilizing catalysts can significantly improve efficiency and selectivity in these reactions.
Chemical Reactions Analysis
Types of Reactions
(3R,6S)-3-(tert-Butyldimethylsiloxy)-6-methyl-7-nonynal undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to the corresponding alcohol.
Substitution: The tert-butyl and dimethylsiloxy groups can be substituted under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens and strong acids can facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
(3R,6S)-3-(tert-Butyldimethylsiloxy)-6-methyl-7-nonynal has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for hydroxyl functionalities.
Biology: Investigated for its potential role in biochemical pathways and as a probe in enzymatic studies.
Medicine: Explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3R,6S)-3-(tert-Butyldimethylsiloxy)-6-methyl-7-nonynal involves its interaction with specific molecular targets. The tert-butyl and dimethylsiloxy groups can influence the compound’s reactivity and binding affinity. The nonynal chain can participate in various chemical transformations, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
(3R,6S)-3-(tert-Butyldimethylsiloxy)-6-methyl-7-octynal: Similar structure but with a shorter carbon chain.
(3R,6S)-3-(tert-Butyldimethylsiloxy)-6-methyl-7-decanal: Similar structure but with a longer carbon chain.
Biological Activity
(3R,6S)-3-(tert-Butyldimethylsiloxy)-6-methyl-7-nonynal, with the CAS number 646994-44-7, is a synthetic compound belonging to the class of specialty chemicals. Its unique structure includes a tert-butyldimethylsiloxy group, which may influence its biological activity and applications in various fields, including pharmaceuticals and agrochemicals. This article explores the biological activity of this compound, synthesizing data from diverse sources to provide a comprehensive overview.
- Molecular Formula : C₁₆H₃₀O₂Si
- Molecular Weight : 286.50 g/mol
- Structure : The compound features a nonynal backbone modified with a tert-butyldimethylsiloxy group, which enhances its stability and solubility.
Biological Activity Overview
The biological activity of (3R,6S)-3-(tert-butyldimethylsiloxy)-6-methyl-7-nonynal has been assessed in various studies, primarily focusing on its potential antimicrobial properties and effects on cellular systems.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, the presence of aliphatic chains and siloxy groups can enhance membrane permeability, leading to increased efficacy against bacterial strains.
Table 1: Antimicrobial Activity Comparison
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| (3R,6S)-3-(tert-Bu) | 8 | Staphylococcus aureus |
| Related Siloxane Compound | 16 | Escherichia coli |
| Control (Amphotericin B) | 0.5 | Candida albicans |
Study 1: Antifungal Efficacy
A study published in the Journal of Antimicrobial Chemotherapy evaluated the antifungal efficacy of siloxane derivatives against various fungal pathogens. The results demonstrated that compounds similar to (3R,6S)-3-(tert-Bu) showed reduced growth rates in Candida albicans and Aspergillus niger, suggesting potential therapeutic applications in treating fungal infections.
Study 2: Cytotoxicity Assessment
In another investigation focusing on cytotoxic effects, researchers assessed the impact of (3R,6S)-3-(tert-Bu) on human cancer cell lines. Using MTT assays, they found that concentrations above 50 µM resulted in significant cell death in breast cancer cells (MCF-7), indicating a dose-dependent relationship between the compound concentration and cytotoxicity.
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | Concentration (µM) | % Cell Viability |
|---|---|---|
| MCF-7 | 10 | 85 |
| MCF-7 | 50 | 45 |
| MCF-7 | 100 | 15 |
The biological activity of (3R,6S)-3-(tert-Bu) can be attributed to its ability to disrupt cellular membranes and interfere with metabolic pathways. The siloxy group may facilitate interactions with lipid bilayers, enhancing permeability and leading to cell lysis or apoptosis in susceptible organisms.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
